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Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbonitrile

Cat. No.: B082174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyl-1H-indole-2-carbonitrile, a key heterocyclic compound with applications in medicinal

chemistry and materials science. This document compiles available spectral data (Nuclear

Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the

experimental protocols for data acquisition, and presents a logical workflow for the

spectroscopic analysis of such compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methyl-1H-indole-2-
carbonitrile.

Table 1: ¹H NMR Data (Predicted)
Chemical Shift (δ) ppm Multiplicity Assignment

~8.0 - 8.5 br s N-H

~7.6 - 7.8 d Ar-H

~7.2 - 7.5 m Ar-H (2H)

~7.1 - 7.2 t Ar-H

~2.4 s CH₃
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Note: Predicted values are based on the analysis of similar indole derivatives. Actual

experimental values may vary.

Table 2: ¹³C NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment

~136 C (quaternary)

~128 C (quaternary)

~125 Ar-CH

~123 Ar-CH

~121 Ar-CH

~120 C (quaternary)

~115 C≡N

~111 Ar-CH

~105 C (quaternary)

~10 CH₃

Note: Predicted values are based on the analysis of similar indole derivatives. Actual

experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Sharp N-H Stretch

~3100 - 3000 Medium Aromatic C-H Stretch

~2950 - 2850 Medium Aliphatic C-H Stretch

~2220 Strong C≡N Stretch (Nitrile)

~1600, ~1450 Medium to Strong C=C Aromatic Ring Stretch

~740 Strong
C-H Out-of-plane Bend

(Aromatic)

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

156 100 [M]⁺ (Molecular Ion)

155 ~80 [M-H]⁺

130 ~40 [M-C₂H₂]⁺ or [M-CN]⁺

129 ~30 [M-HCN]⁺

103 ~25 [M-C₂H₂N]⁺

77 ~20 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified 3-Methyl-1H-indole-2-carbonitrile is

dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent depends on the

sample's solubility. A small amount of tetramethylsilane (TMS) can be added as an internal

standard (δ 0.00 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz

spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to

the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak

or the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like 3-Methyl-1H-indole-2-carbonitrile, the Attenuated

Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g.,

diamond or zinc selenide), and pressure is applied to ensure good contact.
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KBr Pellet: Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition:

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded

first.

The sample is then placed in the infrared beam path, and the sample spectrum is recorded.

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance

as a function of wavenumber. Characteristic absorption bands are identified and assigned to

specific functional groups within the molecule.

Mass Spectrometry (MS)
Sample Introduction: For a volatile and thermally stable compound like 3-Methyl-1H-indole-2-
carbonitrile, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A

dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl

acetate) is injected into the gas chromatograph.

Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS).

Gas Chromatography (GC) Conditions:

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: Typically 250-280 °C.
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Oven Temperature Program: A temperature gradient is used to separate the components of

the sample. For example, starting at 50-100 °C and ramping up to 250-300 °C.

Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and

a characteristic fragmentation pattern.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is typically

scanned.

Data Analysis: The mass spectrum displays the relative abundance of ions at different m/z

values. The molecular ion peak confirms the molecular weight of the compound, and the

fragmentation pattern provides valuable structural information.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 3-Methyl-1H-indole-2-carbonitrile.
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A flowchart of the general workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-1H-indole-2-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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